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Introduction Vascular Endothelial Growth Factor A (VEGF-A), particularly the human VEGF165
isoform, is a potent pro-angiogenic growth factor crucial for the development of new blood
vessels from pre-existing vasculature (angiogenesis).[1][2] Its expression is naturally
upregulated by hypoxia, making it a key mediator of the physiological response to ischemia.[3]
Consequently, the administration of recombinant human VEGF165 (rhVEGF165) or the
delivery of its gene has become a promising therapeutic strategy for ischemic diseases.[4][5] In
animal models of peripheral limb, myocardial, and cerebral ischemia, human VEGF165 has
been shown to promote the formation of new collateral vessels, enhance blood perfusion, and
improve functional outcomes.[1][4][6] These application notes provide a summary of
guantitative data and detailed protocols for the use of human VEGF165 in relevant in vivo

ischemia models.

Quantitative Data Summary

The therapeutic effects of human VEGF165 have been quantified across various animal
models of ischemia. The following tables summarize key findings from preclinical studies.

Table 1: Human VEGF165 in Animal Models of Hindlimb Ischemia
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Mouse
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Intramuscular
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Significant
increase in blood
perfusion
compared to
single-gene
therapy. Increased
CD31+ capillary
and SMA+ vessel
density.

Reference

[1]

Mouse (Impaired

Glucose Tolerance)

Intramuscular injection
of bicistronic pDNA
(HGF/VEGF)

Failed to significantly
improve blood flow
recovery as assessed

by Laser Doppler.

[7]

Rabbit

Single intra-arterial
bolus of rhVEGF165

Augmented
revascularization and
collateral artery
augmentation in a
dose-dependent

manner.

[5][6]

| Mouse | Intramuscular injection of integrative hypoxia-responsive vector expressing VEGF165
| 400% improvement in gastrocnemius muscle force; increased capillary density and matured
vessels; reduced necrosis. |[6][8] |

Table 2: Human VEGF165 in Animal Models of Myocardial Ischemia | Animal Model | Ischemia
Model | VEGF165 Delivery Method & Dosage | Key Quantitative Outcomes | Reference | | :--- |
:--- | :--- ] :--- | | Rat | Left Anterior Descending (LAD) coronary artery ligation | Intramyocardial
injection of adenovirus encoding VEGF165 (Ad-VEGF165) | Significantly increased capillary
and arteriole densities; improved cardiac function. [[9] | | Rat | LAD ligation | Intramyocardial
injection of Ad-VEGF165 | Positive effect on decreasing myocardial infarct size at day 7. |[10] | |
Pig | Chronic occlusion of left circumflex coronary artery | Intracoronary infusion of rhVEGF165
(10 pg/kg) | Improved collateral index and myocardial blood flow. No significant improvement in
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global or regional myocardial function. |[11] | | Dog | Ligation of major diagonal coronary artery |
Intramyocardial injection of plasmid VEGF165 (200 mg/mL) | Preservation of left ventricular
ejection fraction (48.53% post-treatment vs. 52.45% pre-treatment), whereas control group
declined (39.37% vs. 59.3%). |[3][12] | | Rat | Myocardial Infarction (MI) | Intramyocardial
delivery of VEGF165 in a biodegradable hydrogel | Reduced MI area and collagen content;
improved cardiac function compared to VEGF165 or hydrogel alone. |[2] |

Table 3: Human VEGF165 in Animal Models of Cerebral Ischemia | Animal Model | Ischemia
Model | VEGF165 Delivery Method & Dosage | Key Quantitative Outcomes | Reference | | :--- |
:--- | :--- | :--- | | Rat | Transient Middle Cerebral Artery Occlusion (MCAOQO) | Administration of
rhVEGF165 (48 hours post-stroke) | Significantly increased angiogenesis in the penumbra and
improved functional recovery. |[13] | | Mouse | Transient intraluminal MCAO | Neuron-specific
overexpression of human VEGF165 | Significantly alleviated neurological deficits and reduced
infarct volume. [[4][14] | | Rat | MCAO | Not specified | Endogenous VEGF expression, primarily
VEGF165 and VEGF121 isoforms, is rapidly induced post-ischemia. |[15] |

VEGF165 Signaling Pathways

VEGF165 exerts its biological effects primarily by binding to two receptor tyrosine kinases on
endothelial cells: VEGFR1 (Flt-1) and VEGFR2 (KDR/Flk-1).[13] While VEGFR2 is considered
the dominant receptor for mediating the pro-angiogenic effects of VEGF, including endothelial
cell proliferation, migration, and survival, recent studies highlight a novel role for VEGFR1.[13]
[16] In ischemic conditions, a VEGFR1-STAT3 signaling pathway can be activated to promote
perfusion, independent of the classical VEGFR2 pathway.[16][17] The pro-survival effects of
VEGF165 have also been linked to the activation of the Phosphatidylinositol-3 Kinase
(PI3K)/Akt and Bcl-2 pathways, which inhibit apoptosis.[10]
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Caption: VEGF165 binds to VEGFR1 and VEGFR2, activating downstream pathways for
angiogenesis and cell survival.

Experimental Protocols

The following are generalized protocols for key in vivo experiments based on methodologies
cited in the literature. Researchers should adapt these protocols to their specific experimental
design and institutional animal care guidelines.

Protocol 1: Murine Hindlimb Ischemia Model

This protocol describes the surgical induction of unilateral hindlimb ischemia in mice, a
common model for peripheral arterial disease (PAD).[6][7]

Materials:

e Anesthetics (e.g., Ketamine/Xylazine cocktail, or Isoflurane)
e Surgical microscope or loupes

e Fine surgical instruments (forceps, scissors)

e 5-0 or 6-0 silk suture

» Antiseptic solution and sterile drapes

e Warming pad

Procedure:

Anesthetize the mouse using an approved protocol and confirm the depth of anesthesia.

Shave the fur from the inguinal region to the knee of the left hindlimb.

Position the animal in a supine position on a warming pad to maintain body temperature.

Make a small longitudinal skin incision over the medial thigh, parallel to the femur.
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e Using blunt dissection, carefully separate the underlying muscle tissue to expose the femoral
artery and its bifurcation into the saphenous and popliteal arteries.[6]

« |solate the femoral artery proximal to the bifurcation. Be careful to avoid damaging the
adjacent femoral vein and nerve.

 Ligate the femoral artery at this proximal point using a silk suture. A second ligation may be
placed just distal to the first, and the artery can be transected between the ligatures.

» Confirm the cessation of blood flow visually. The distal vasculature will appear pale.
e Close the skin incision with sutures or wound clips.

o Administer post-operative analgesics as required and monitor the animal during recovery.

Protocol 2: Intramuscular Administration of VEGF165

This protocol details the direct injection of plasmid DNA or recombinant protein into the
ischemic muscle.[1][7]

Materials:

o VEGF165 therapeutic (plasmid DNA in saline/PBS or recombinant protein in a suitable
buffer)

« Insulin syringe with a 29-31 gauge needle
e Anesthetics (if performed separately from ischemia surgery)
Procedure:

o Anesthetize the animal if this procedure is not performed concurrently with the ischemia
induction surgery.

« |dentify the target muscles of the ischemic limb (e.g., quadriceps, gastrocnemius).

o Draw the prepared VEGF165 solution into the syringe. A typical total volume is 50-100 L for
a mouse.
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» Divide the total volume into 3-4 smaller injections to distribute the therapeutic agent.

o Carefully insert the needle into the belly of the target muscles and slowly inject the solution.

[7]

o Withdraw the needle and monitor the animal for any immediate adverse reactions before
returning it to its cage for recovery.

Protocol 3: Assessment of Angiogenesis by CD31
Immunohistochemistry

This protocol is for quantifying capillary density in tissue sections, a primary measure of
angiogenesis.

Materials:

e Ischemic muscle tissue (harvested at the experimental endpoint)

» Fixative (e.g., 4% paraformaldehyde)

e Cryoprotectant (e.g., 30% sucrose solution)

e Embedding medium (e.g., OCT compound)

e Cryostat

e Microscope slides

» Blocking buffer (e.g., PBS with 5% goat serum and 0.1% Triton X-100)
e Primary antibody: anti-CD31 (PECAM-1) antibody

e Secondary antibody: Fluorescently-conjugated antibody against the primary antibody's host
species

¢ DAPI nuclear stain

e Mounting medium
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e Fluorescence microscope

Procedure:

o Harvest the gastrocnemius or other target muscle from the ischemic limb.

o Fix the tissue in 4% PFA overnight at 4°C.

o Cryoprotect the tissue by immersing it in 30% sucrose until it sinks.

e Embed the tissue in OCT and freeze.

e Cut 5-10 um thick cross-sections using a cryostat and mount them on slides.

e Wash the sections with PBS and then permeabilize with a Triton X-100 solution.

 Incubate the sections in blocking buffer for 1 hour at room temperature to prevent non-
specific antibody binding.

 Incubate with the primary anti-CD31 antibody overnight at 4°C.
e Wash the sections thoroughly with PBS.

 Incubate with the appropriate fluorescent secondary antibody for 1-2 hours at room
temperature, protected from light.

o Counterstain with DAPI to visualize cell nuclei.
e Wash, mount with coverslips, and seal.

 Visualize the sections using a fluorescence microscope. Capture images from multiple
random fields of view.

e Quantify the number of CD31-positive capillaries per field or per muscle fiber area using
image analysis software (e.g., ImageJ).[1]

Visualized Experimental Workflow and Logic
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Effective in vivo studies follow a structured workflow from model creation to final analysis. The
therapeutic rationale is based on a logical cascade of events initiated by the administration of
VEGF165.
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Caption: A standard workflow for testing VEGF165 in an animal model of ischemia.
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Caption: Logical flow of how VEGF165 administration leads to tissue repair in an ischemic
environment.
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Email: info@benchchem.com or Request Quote Online.

References

1. Combined transfer of human VEGF165 and HGF genes renders potent angiogenic effect
in ischemic skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

e 2. Intramyocardial delivery of VEGF165 via a novel biodegradable hydrogel induces
angiogenesis and improves cardiac function after rat myocardial infarction - PubMed
[pubmed.ncbi.nim.nih.gov]

e 3. scispace.com [scispace.com]

e 4. VEGF overexpression induces post-ischaemic neuroprotection, but facilitates
haemodynamic steal phenomena - PubMed [pubmed.ncbi.nim.nih.gov]

» 5. Clinical improvement after treatment with VEGF165 in patients with severe chronic lower
limb ischaemia - PMC [pmc.ncbi.nlm.nih.gov]

e 6. Treatment of Mouse Limb Ischemia with an Integrative Hypoxia-Responsive Vector
Expressing the Vascular Endothelial Growth Factor Gene - PMC [pmc.ncbi.nim.nih.gov]

e 7. The Efficacy of HGF/VEGF Gene Therapy for Limb Ischemia in Mice with Impaired
Glucose Tolerance: Shift from Angiogenesis to Axonal Growth and Oxidative Potential in
Skeletal Muscle - PMC [pmc.ncbi.nim.nih.gov]

8. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b1178284?utm_src=pdf-body-img
https://www.benchchem.com/product/b1178284?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/22719942/
https://pubmed.ncbi.nlm.nih.gov/22719942/
https://pubmed.ncbi.nlm.nih.gov/26142379/
https://pubmed.ncbi.nlm.nih.gov/26142379/
https://pubmed.ncbi.nlm.nih.gov/26142379/
https://scispace.com/pdf/effects-of-therapeutic-angiogenesis-with-plasmid-vegf165-on-2cziaff3r3.pdf
https://pubmed.ncbi.nlm.nih.gov/15509618/
https://pubmed.ncbi.nlm.nih.gov/15509618/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2276892/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2276892/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3309937/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3309937/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9737863/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9737863/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9737863/
https://www.researchgate.net/publication/223983086_Treatment_of_Mouse_Limb_Ischemia_with_an_Integrative_Hypoxia-Responsive_Vector_Expressing_the_Vascular_Endothelial_Growth_Factor_Gene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

9. Synergistically therapeutic effects of VEGF165 and angiopoietin-1 on ischemic rat
myocardium - PubMed [pubmed.ncbi.nim.nih.gov]

10. VEGF165 and angiopoietin-1 decreased myocardium infarct size through
phosphatidylinositol-3 kinase and Bcl-2 pathways - PubMed [pubmed.ncbi.nim.nih.gov]

11. Efficacy of intracoronary or intravenous VEGF165 in a pig model of chronic myocardial
ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

12. Effects of therapeutic angiogenesis with plasmid VEGF165 on ventricular function in a
canine model of chronic myocardial infarction - PubMed [pubmed.ncbi.nim.nih.gov]

13. ahajournals.org [ahajournals.org]
14. researchgate.net [researchgate.net]
15. ahajournals.org [ahajournals.org]
16. ahajournals.org [ahajournals.org]

17. Targeting Anti-Angiogenic VEGF165b—VEGFR1 Signaling Promotes Nitric Oxide
Independent Therapeutic Angiogenesis in Preclinical Peripheral Artery Disease Models |
MDPI [mdpi.com]

To cite this document: BenchChem. [Application Notes: In Vivo Efficacy of Human VEGF165
in Preclinical Ischemia Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1178284+#in-vivo-application-of-human-vegf165-in-
animal-models-of-ischemia]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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